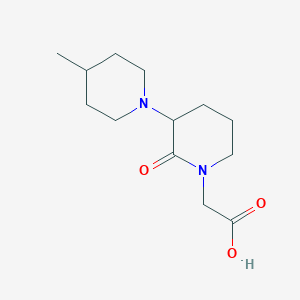

(4-Methyl-2'-oxo-1,3'-bipiperidin-1'-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(4-methylpiperidin-1-yl)-2-oxopiperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-10-4-7-14(8-5-10)11-3-2-6-15(13(11)18)9-12(16)17/h10-11H,2-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSORDGUAMTZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCN(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Amine Protection and Functionalization: Protection of secondary amines (e.g., with benzoyl chloride to form benzamides) to control reactivity during subsequent steps.

- Epoxidation and Ring Opening: Oxidation of alkenyl groups to epoxides (e.g., using meta-chloroperoxybenzoic acid) followed by nucleophilic ring opening with substituted piperidine salts to form bipiperidinyl intermediates.

- Coupling Reactions: Acylation or amide bond formation using coupling agents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) to attach acetic acid derivatives or aromatic substituents.

- Salt Formation and Purification: Conversion of free bases to acid addition salts (e.g., oxalate or acetate salts) to improve stability and facilitate purification.

Detailed Preparation Methods

Synthesis via Epoxide Ring Opening and Acylation

- Starting from 1,2,3,6-tetrahydropyridine, the secondary amine is protected by benzoylation to form a benzamide intermediate.

- The alkenyl double bond is epoxidized with meta-chloroperoxybenzoic acid to yield an epoxide intermediate.

- The epoxide is refluxed with substituted 4-benzoylpiperidine hydrochloride salts in ethanol, using triethylamine as a base, to generate tertiary amino alcohol intermediates.

- To separate regioisomeric hydroxylated bipiperidinyl methanones, the mixture is acetylated with acetic anhydride, converting hydroxyl groups to acetates, which are then separated by silica gel chromatography.

- Hydrolysis under acidic conditions yields the desired bipiperidinyl derivatives with oxo and acetic acid functionalities.

Coupling Using Phosphinic Chloride Agents

- Trozamicol-like intermediates are acylated with substituted benzoyl or heteroaromatic carboxylic acids using BOPCl as the coupling agent.

- This method allows the introduction of various aromatic substituents while maintaining the bipiperidinyl core.

- The products are often converted into oxalate salts by treatment with oxalic acid to improve solubility and facilitate bioactivity assays.

Acid Addition Salt Formation and Purification

- The free acid compound is treated with aqueous ammonia in methanol to generate an intermediate amide or ester.

- Subsequent acidification with organic acids such as acetic acid or oxalic acid at controlled temperatures (0–30°C) precipitates acid addition salts.

- The solids are filtered and dried to obtain pure acid salts with low impurity levels (e.g., olefin acid impurity <0.1% by HPLC).

- Solvents used include alcohols, ketones, esters, ethers, hydrocarbons, and polar aprotic solvents, selected based on solubility and reaction compatibility.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amine Protection | Benzoyl chloride, base | Organic solvent | Room temp | High | Protects secondary amine |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0–25°C | High | Forms epoxide intermediate |

| Epoxide Ring Opening | 4-benzoylpiperidine HCl, triethylamine | Ethanol | Reflux <75°C | Moderate | Forms tertiary amino alcohols |

| Acetylation for Separation | Acetic anhydride | Organic solvent | Room temp | High | Converts hydroxyl to acetate for separation |

| Coupling (BOPCl-mediated) | BOPCl, substituted acids | DMF or acetone | Room temp | Moderate | Allows diverse aromatic substitutions |

| Salt Formation | Oxalic acid, acetic acid, or other organic acids | Acetone/ethanol | 0–30°C | High | Improves stability and purity |

Research Findings and Analytical Data

- The acetylation step significantly improves the chromatographic separation of regioisomeric intermediates, facilitating purification.

- Acid addition salts formed with oxalic acid demonstrate enhanced solubility and bioavailability in vitro.

- HPLC analysis confirms impurity levels of key byproducts (olefin acid, piperidinyl phenol, des-methyl impurities) are maintained below 0.1%, ensuring high purity for biological evaluation.

- Use of triethylamine as a base during nucleophilic ring opening prevents side reactions and improves yield.

- Reaction temperatures are carefully controlled to avoid decomposition or side reactions, typically kept below 75°C during sensitive steps.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxo groups or convert existing functional groups into more oxidized forms.

Reduction: This reaction can reduce oxo groups to hydroxyl groups or other less oxidized forms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may yield alcohols or other reduced forms.

Scientific Research Applications

Chemistry

In the field of chemistry, (4-Methyl-2'-oxo-1,3'-bipiperidin-1'-yl)acetic acid serves as a vital building block for synthesizing more complex molecules. Its unique structure enables the creation of diverse chemical libraries for drug discovery. Researchers have utilized this compound to explore structure-activity relationships (SAR) that can lead to the development of novel therapeutic agents .

Biology

Biologically, this compound is employed to study the effects of bipiperidine derivatives on various biological systems. It acts as a model compound for understanding interactions with biological targets such as receptors and enzymes. Notably, its derivatives are being investigated for their potential roles as selective ligands for sigma receptors, which are implicated in neurological disorders and cancer treatment .

Medicine

In medicinal chemistry, this compound and its derivatives are under investigation for therapeutic applications. Preliminary studies suggest efficacy in treating conditions related to the central nervous system (CNS), including anxiety and depression. The potential for developing PET imaging probes targeting sigma receptors has been highlighted, providing tools for monitoring disease progression and treatment efficacy .

Industry

Industrially, this compound finds applications in synthesizing specialty chemicals and materials. Its unique properties make it valuable for developing products with specific functionalities, such as pharmaceuticals and agrochemicals. The compound's versatility allows it to be modified chemically to enhance its performance in various applications .

Case Studies

- Sigma Receptor Ligands : A study focused on identifying new ligands for sigma receptors demonstrated that derivatives of this compound exhibit high selectivity and affinity for these targets. This research is pivotal for developing treatments for neurological disorders .

- Drug Discovery : Research utilizing this compound as a scaffold has led to the identification of several promising candidates in drug development pipelines targeting various diseases, showcasing its role in medicinal chemistry .

Mechanism of Action

The mechanism of action of (4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Differences |

|---|---|---|---|---|

| (4-Methyl-2'-oxo-1,3'-bipiperidin-1'-yl)acetic acid (Target) | C₁₃H₂₀N₂O₃ | 252.31 g/mol | Bipiperidine core, 4-methyl, 2'-oxo, acetic acid | Baseline compound; bicyclic structure may enhance rigidity and receptor binding affinity. |

| 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid (CAS 1447942-48-4) | C₈H₁₀F₃NO₃ | 225.17 g/mol | Single piperidine ring, 4-CF₃, oxo-acetic acid | Trifluoromethyl group increases electronegativity and metabolic stability. |

| [2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic acid | C₁₈H₂₁N₅O₃ | 367.39 g/mol | Pyrimidinyl-piperazine, phenylamino, oxo-acetic acid | Extended aromaticity (pyrimidine) may enhance π-π stacking interactions with targets. |

| 2-(4-Methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)acetic acid (CAS 54069-85-1) | C₇H₈N₂O₄ | 184.15 g/mol | Dihydropyrimidine, 4-methyl, dual oxo groups, acetic acid | Planar pyrimidine ring may reduce solubility compared to bicyclic piperidine systems. |

| 2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid (CAS 60603-99-8) | C₈H₉NO₄ | 183.16 g/mol | Pyridone ring, 3-hydroxy, 2-methyl, oxo-acetic acid | Hydroxyl group introduces hydrogen-bonding capacity, altering pharmacokinetics. |

Structural and Functional Insights

- Bicyclic vs. Monocyclic Systems: The target compound’s bipiperidine core offers conformational rigidity compared to monocyclic analogs like CAS 1447942-48-4 . This rigidity may improve selectivity in enzyme inhibition by reducing off-target interactions.

- Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl group in CAS 1447942-48-4 enhances lipophilicity and resistance to oxidative metabolism, a feature absent in the methyl-substituted target compound .

- Aromatic vs. Aliphatic Systems : The pyrimidinyl-piperazine derivative and dihydropyrimidine analog incorporate nitrogen-rich aromatic rings, which could improve binding to purine-binding enzymes (e.g., kinases) compared to the aliphatic bipiperidine system.

- Acid Strength : The acetic acid moiety’s pKa is influenced by adjacent substituents. For example, the pyridone ring in CAS 60603-99-8 may stabilize the deprotonated form via resonance, increasing acidity relative to the target compound.

Pharmacological Potential

- In contrast, pyrimidine-based analogs are more likely to target nucleotide-binding proteins.

- Metabolic Stability : Piperidine rings are generally resistant to first-pass metabolism, but the oxo group in the target compound may introduce susceptibility to reductase enzymes. The trifluoromethyl analog likely exhibits superior metabolic stability due to the strong C-F bond.

Biological Activity

Overview

(4-Methyl-2'-oxo-1,3'-bipiperidin-1'-yl)acetic acid is a synthetic organic compound characterized by its bipiperidine structure, which includes a methyl group and an oxo group. This compound, identified by CAS number 1858240-92-2, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Weight: 254.33 g/mol

- Chemical Structure: The compound features a bipiperidine core with functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Cytotoxicity and Antitumor Activity

Studies on similar compounds have demonstrated their capacity to induce cytotoxic effects in cancer cell lines. For instance, flavonoid derivatives have been shown to exert direct cytotoxicity on adenocarcinoma cells and induce immune responses via cytokine production . Although direct studies on this compound are lacking, its structural similarities to known antitumor agents warrant further investigation into its potential cytotoxic effects.

Interaction with Biological Membranes

The compound's interaction with biological membranes may influence its biological activity. Research on methylated flavonoids has shown that they can alter membrane fluidity and packing order, impacting cellular processes such as drug absorption and membrane integrity . This suggests that this compound may similarly affect cellular membranes.

Study on Structure–Activity Relationships

A comparative study of methylated compounds revealed that structural modifications significantly affect their biological activity. The study highlighted the importance of specific functional groups in determining the interaction with biological membranes and subsequent cellular effects . This underscores the need for further research on this compound to elucidate its structure–activity relationship.

Potential Therapeutic Applications

Research is ongoing to explore the therapeutic applications of this compound. Its unique structure may allow it to serve as a building block for developing new drugs targeting various diseases. Preliminary investigations into similar compounds suggest potential use in treating infections and malignancies .

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Piperidine Derivatives | Nitrogen-containing heterocycles | Antimicrobial and antitumor activities |

| Indole Derivatives | Aromatic heterocycles | Cytotoxic effects in cancer cells |

| Cycloalkanes | Saturated cyclic hydrocarbons | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methyl-2'-oxo-1,3'-bipiperidin-1'-yl)acetic acid, and how can purity be optimized?

- Methodology : A multi-step synthesis is typical for bipiperidinyl-acetic acid derivatives. For example, coupling reactions using carbodiimides (e.g., EDC) and activators like HOBt (1-hydroxybenzotriazole) are effective for forming stable amide bonds . Post-synthesis, purification via liquid-liquid extraction (e.g., ethyl acetate/water partitioning) followed by column chromatography (silica gel, methanol/dichloromethane gradient) achieves >95% purity. Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (DMSO-d6, 400 MHz) .

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., C15H21N3O4). Stereochemical analysis requires NOESY NMR to assess spatial proximity of protons in the bipiperidinyl ring. Computational modeling (DFT/B3LYP) can predict stable conformers and validate experimental data .

Q. What analytical techniques are critical for characterizing stability under varying pH and temperature?

- Methodology : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24h; monitor degradation via LC-MS.

- Thermal stability : Heat samples to 40–80°C; track decomposition kinetics using TGA/DSC .

Advanced Research Questions

Q. How do stereochemical variations in the bipiperidinyl ring affect biological activity?

- Methodology : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) and test in vitro. For example, compare EC50 values in receptor-binding assays (e.g., GPCR targets). Molecular docking (AutoDock Vina) identifies stereospecific interactions with binding pockets .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology : Systematically test solubility in DMSO, water, and PBS using nephelometry. Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous phases via XRPD. Solubility parameters (Hansen solubility) can rationalize discrepancies .

Q. How can metabolic pathways be predicted to optimize pharmacokinetic properties?

- Methodology : Use in vitro microsomal assays (human liver microsomes + NADPH) to identify Phase I metabolites. LC-MS/MS (Q-TOF) detects hydroxylation or N-oxidation products. In silico tools (Meteor Nexus) predict sites of metabolism and guide structural modifications to reduce clearance .

Q. What experimental designs are suitable for assessing in vivo efficacy without commercial analogs?

- Methodology : Use a rodent model with pharmacokinetic-pharmacodynamic (PK-PD) integration. Dose orally (10–100 mg/kg) and measure plasma concentrations (LC-MS/MS). Efficacy endpoints (e.g., biomarker modulation) should align with target engagement studies (SPR or ITC binding assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.